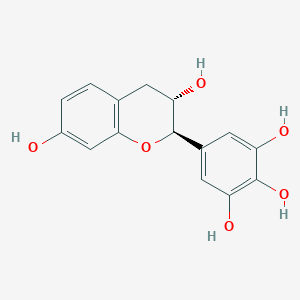

Robinetinidol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(2R,3S)-3,7-dihydroxy-3,4-dihydro-2H-chromen-2-yl]benzene-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8/h1-2,4-6,12,15-20H,3H2/t12-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPPKSLKMRADRM-SWLSCSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-56-3 | |

| Record name | Robinetinidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Robinetinidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROBINETINIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV6RV56M8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution in Biological Systems

Principal Botanical Sources

Robinetinidol has been identified in a range of plant species, with a pronounced concentration in certain genera of the Fabaceae family.

Acacia mearnsii and Related Acacia Species

Acacia mearnsii, commonly known as black wattle, is a prime source of this compound. The bark of this tree is rich in tannins, with this compound being a predominant monomeric unit of the proanthocyanidins (B150500) present. These tannins are commercially extracted for various industrial applications. Research has shown that the heartwood of Acacia mearnsii also contains this compound. Other Acacia species have also been reported to contain this compound, highlighting its significance within this genus.

Other Fabaceae Genera (e.g., Stryphnodendron, Robinia)

The genus Stryphnodendron, particularly Stryphnodendron adstringens, is another significant source of this compound. The bark of these trees contains prorobinetinidins, which are oligomeric flavanols composed of this compound units. These compounds are integral to the chemical makeup of the plant's defensive system.

Robinia pseudoacacia, or black locust, also contains this compound. It has been identified in the heartwood of this species, alongside other flavonoids. The presence of this compound in the heartwood contributes to the wood's durability and resistance to decay.

Documentation in Additional Plant Species

Beyond the prominent sources in Fabaceae, this compound has been reported in other plant species. These include Burkea africana and Pithecellobium dulce. The broader distribution of this compound suggests its evolutionary importance in the chemical defense and physiological processes of various plants.

Table 1: Documented Botanical Sources of this compound

| Family | Genus | Species | Plant Part(s) |

|---|---|---|---|

| Fabaceae | Acacia | mearnsii | Bark, Heartwood |

| Fabaceae | Stryphnodendron | adstringens | Bark |

| Fabaceae | Robinia | pseudoacacia | Heartwood |

| Fabaceae | Burkea | africana | Not specified |

Tissue-Specific Localization and Accumulation Patterns

This compound is not uniformly distributed throughout the plant. Its accumulation is often concentrated in specific tissues, reflecting its functional roles.

The heartwood of species like Robinia pseudoacacia contains considerably larger quantities of flavonoids, including this compound, compared to the sapwood. neliti.com This differential accumulation is a key feature of heartwood formation, where these compounds contribute to the increased durability and darker color of the central wood. The high concentration of this compound and related flavonoids in the heartwood provides protection against microbial and insect attack.

In Acacia mearnsii, the bark is a primary site of this compound accumulation, where it is a major constituent of the complex mixture of proanthocyanidins. The localization of these compounds in the outer protective layers of the stem is consistent with a defensive function against external threats.

The accumulation of flavonoids, including this compound, can be influenced by developmental stages and environmental conditions. For instance, the production of these compounds can be triggered by factors such as UV radiation and pathogen attack, suggesting an active role in the plant's response to stress.

Ecological and Phytochemical Significance

The presence of this compound in plants is of considerable ecological and phytochemical importance, primarily due to its role as a building block of condensed tannins and its inherent antioxidant properties.

Ecologically, this compound contributes to a plant's defense mechanisms. As a component of tannins, it can deter herbivores due to its astringent taste and by interfering with their digestion. Furthermore, flavonoids, including this compound, have demonstrated antimicrobial properties, protecting the plant against fungal and bacterial pathogens. nih.gov The accumulation of these compounds in vulnerable tissues like the heartwood and bark underscores their protective role.

Flavonoids are also known to protect plants from damaging UV radiation by absorbing these high-energy wavelengths. riken.jpnih.govmdpi.com This function is particularly important for plants growing in environments with high sun exposure.

From a phytochemical perspective, this compound is a significant contributor to the antioxidant capacity of plant extracts. nih.gov Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are generated during normal metabolic processes and in response to environmental stress. The ability of this compound to scavenge free radicals is attributed to its chemical structure, specifically the presence of multiple hydroxyl groups on its aromatic rings. This antioxidant activity is not only beneficial to the plant but is also a key factor in the medicinal and nutritional properties of many plant-derived products.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Prorobinetinidins |

| Flavonoid |

| Flavan-3-ol (B1228485) |

| Proanthocyanidins |

| Condensed Tannins |

| Robinetin |

| Myricetin |

| Quercetin (B1663063) |

| Leucorobinetinidin |

| Fisetinidol (B1208203) |

| Gallocatechin |

| Catechin (B1668976) |

Biosynthetic Pathways and Molecular Regulation

General Flavonoid and Proanthocyanidin (B93508) Biosynthesis Framework

The synthesis of all flavonoids, including robinetinidol, originates from the phenylpropanoid pathway. nih.gov This foundational pathway provides the precursor phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA. This intermediate stands at the entry point of the flavonoid pathway, where it is condensed with three molecules of malonyl-CoA by the enzyme chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone.

This chalcone is then isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin, a key intermediate. nih.gov From naringenin, various branches of the flavonoid pathway diverge to produce different classes of compounds. For the synthesis of proanthocyanidins (B150500), flavanones are hydroxylated by flavanone 3-hydroxylase (F3H) to yield dihydroflavonols. mdpi.com These dihydroflavonols are then converted to leucoanthocyanidins (flavan-3,4-diols) by dihydroflavonol 4-reductase (DFR). mdpi.comnih.gov

Leucoanthocyanidins are the central precursors for proanthocyanidin extension units. nih.gov They can also be converted to colored anthocyanidins by anthocyanidin synthase (ANS). nih.govnih.gov The flavan-3-ol (B1228485) "starter units" for PA polymerization are synthesized from these intermediates. Specifically, leucoanthocyanidins can be reduced to 2,3-trans-flavan-3-ols (e.g., catechin) by leucoanthocyanidin reductase (LAR), while anthocyanidins can be reduced to 2,3-cis-flavan-3-ols (e.g., epicatechin) by anthocyanidin reductase (ANR). nih.govoup.com The polymerization of these starter and extension units forms the final proanthocyanidin polymer. nih.gov

Specific Enzymatic Steps Leading to this compound and its Derivatives

This compound is distinguished by its specific hydroxylation pattern, featuring a 3',4',5'-trihydroxylated B-ring. This structure places it in the category of prorobinetinidins. scispace.comnih.gov The synthesis of this compound follows the general proanthocyanidin pathway, with its unique structure being determined by the action of specific hydroxylase enzymes early in the pathway.

The key enzyme responsible for the B-ring structure of this compound is Flavonoid 3',5'-Hydroxylase (F3'5'H). nih.govscispace.com This cytochrome P450 enzyme catalyzes the addition of hydroxyl groups to the 3' and 5' positions of the B-ring of flavanone (naringenin) or dihydroflavonol (dihydrokaempferol) precursors. scispace.com The resulting intermediates are then processed by the downstream enzymes of the PA pathway.

The immediate precursor to this compound is believed to be leucorobinetinidin. mdpi.com This flavan-3,4-diol is then reduced to form this compound. This compound can act as a monomeric starter unit or be incorporated into larger proanthocyanidin polymers, forming derivatives such as this compound-(4α-8)-catechin and this compound-(4α-8)-gallocatechin, which have been identified in plants like Acacia mearnsii. mdpi.com

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function in this compound Pathway |

| Chalcone Synthase | CHS | Catalyzes the initial condensation reaction to form naringenin chalcone. |

| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to the flavanone naringenin. nih.gov |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates flavanones to produce dihydroflavonols. mdpi.com |

| Flavonoid 3',5'-Hydroxylase | F3'5'H | Adds hydroxyl groups to the 3' and 5' positions of the B-ring, creating the precursor for the prodelphinidin class, including this compound. nih.govscispace.com |

| Dihydroflavonol 4-Reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins (e.g., leucorobinetinidin). nih.gov |

| Leucoanthocyanidin Reductase | LAR | Potentially reduces leucorobinetinidin to produce 2,3-trans-robinetinidol. nih.gov |

| Anthocyanidin Synthase | ANS | Converts leucoanthocyanidins to anthocyanidins. nih.gov |

| Anthocyanidin Reductase | ANR | Potentially reduces the corresponding anthocyanidin to produce 2,3-cis-robinetinidol. oup.com |

Stereochemical Control in this compound Biosynthesis

The stereochemistry of flavan-3-ols is a critical determinant of proanthocyanidin structure and properties. The two main stereoisomers are the 2,3-trans (e.g., catechin) and 2,3-cis (e.g., epicatechin) forms. scispace.com The biosynthesis of these stereoisomers is under strict enzymatic control.

All chiral intermediates in the flavonoid pathway up to and including leucoanthocyanidins are generally believed to have a 2,3-trans stereochemistry. scispace.com The enzyme Leucoanthocyanidin Reductase (LAR) directly reduces these 2,3-trans-leucoanthocyanidins to produce 2,3-trans-flavan-3-ols. nih.govoup.com Therefore, the synthesis of (+)-robinetinidol, which has a 2,3-trans configuration, would likely be catalyzed by LAR acting on leucorobinetinidin.

The formation of 2,3-cis flavan-3-ols is more complex. It is achieved through the action of Anthocyanidin Reductase (ANR), which reduces the achiral anthocyanidin intermediate (produced from the leucoanthocyanidin by ANS). oup.com This provides a pathway to the 2,3-cis stereoisomers like (-)-epirobidanol. The relative activities and substrate specificities of LAR and ANR in a particular tissue determine the ratio of 2,3-trans to 2,3-cis flavan-3-ol units available for proanthocyanidin assembly. oup.com For instance, prorobinetinidins isolated from Acacia mearnsii bark have been shown to contain biflavanoids with both all-trans stereochemistry and mixed stereochemistry. mdpi.com

Subcellular Compartmentalization of Biosynthetic Processes (e.g., Tannosome Model)

The synthesis and accumulation of proanthocyanidins are spatially organized within the plant cell. While early steps of the flavonoid pathway involving enzymes like chalcone synthase are associated with the cytosolic face of the endoplasmic reticulum, the final polymerization and storage of PAs occur elsewhere. scispace.comoup.com A key model explaining this compartmentalization is the "tannosome" model. nih.govresearchgate.net

According to this model, tannins are polymerized in a specialized organelle called the tannosome, which is derived from chloroplasts. oup.comresearchgate.net The process begins with the pearling of thylakoid membranes within the chloroplast to form small, 30 nm spheres, which are the tannosomes. scispace.comresearchgate.net These tannosomes are then encapsulated in a "shuttle" that buds off from the chloroplast. oup.comresearchgate.net This shuttle, containing numerous tannosomes, traverses the cytoplasm and is eventually transported into the central vacuole via invagination of the tonoplast (the vacuolar membrane). oup.comresearchgate.net

Within the vacuole, these shuttles aggregate to form the large tannin accretions commonly observed in tannin-producing cells. researchgate.net This model suggests that the polymerization of flavan-3-ols like this compound into proanthocyanidins occurs within the tannosome, protecting the rest of the cell from the protein-precipitating activity of these compounds during their synthesis and transport. nih.gov

Genetic and Environmental Modulators of this compound Production

The production of this compound, as part of the proanthocyanidin pathway, is tightly regulated at the transcriptional level by a combination of genetic and environmental factors. nih.govmdpi.com

Genetic Modulators: The expression of the biosynthetic genes is controlled by specific transcription factors. mdpi.com The most important regulators of PA biosynthesis belong to the MYB family of transcription factors. acs.org These MYB proteins often work in concert with basic helix-loop-helix (bHLH) proteins and WD40-repeat proteins to form a regulatory complex (MBW complex) that activates the promoters of the structural genes in the pathway, such as DFR and ANS. mdpi.com Overexpression of these transcription factors has been shown to significantly increase PA synthesis in various plants. acs.org

Environmental Modulators: Plant production of secondary metabolites, including proanthocyanidins, is highly responsive to environmental cues. mdpi.com These factors can significantly influence the quantity and quality of compounds like this compound. Key environmental factors include:

Light: Light is a well-known inducer of flavonoid biosynthesis.

Temperature: Temperature fluctuations can affect enzyme activity and gene expression within the pathway. nih.gov

Nutrient Availability: The availability of primary metabolites and minerals can impact the carbon flux into the phenylpropanoid and flavonoid pathways. mdpi.com

Biotic and Abiotic Stress: Proanthocyanidins often function as defense compounds, and their synthesis can be induced by herbivory, pathogen attack, or abiotic stresses like drought and high salinity. mdpi.comnih.gov For example, studies have shown that salt stress can lead to the upregulation of genes involved in condensed tannin biosynthesis. researchgate.net

These genetic and environmental factors interact to fine-tune the production of this compound, allowing the plant to modulate its chemical profile in response to developmental and external signals. nih.govnih.gov

Synthetic Chemistry and Structural Diversification

Total and Semisynthetic Approaches to Robinetinidol

The synthesis of this compound, a 5-deoxyflavan-3-ol, leverages established and innovative methodologies in flavonoid chemistry. These approaches are critical for producing specific stereoisomers and overcoming the challenges of isolating pure compounds from natural sources.

The construction of the core 2-phenyl-3,4-dihydro-2H-chromen-3-ol (flavan-3-ol) skeleton of this compound is a significant synthetic challenge. Total synthesis strategies often rely on a multi-step sequence.

A common approach begins with simpler, commercially available phenolic precursors, such as resacetophenone and derivatives of gallic acid, which form the A- and B-rings of the final structure, respectively. A key intermediate in this process is a chalcone (B49325), which is typically formed through a base-catalyzed Claisen-Schmidt condensation of a substituted acetophenone (B1666503) and a substituted benzaldehyde. A study aimed at synthesizing (-)-robidanol, the (2S,3S)-isomer of this compound, reported the synthesis of a protected robtein (B16689) (a pentahydroxychalcone) as a crucial intermediate worldresearchersassociations.com. This synthesis involved:

Protection: Benzyl protection of the hydroxyl groups on the starting materials (resacetophenone and methyl gallate) to prevent unwanted side reactions worldresearchersassociations.com.

Functional Group Manipulation: Reduction of the methyl ester on the protected gallate derivative to an alcohol, followed by oxidation to yield the necessary aldehyde for the condensation step worldresearchersassociations.com.

Condensation: A sodium hydride-catalyzed condensation between the protected acetophenone and aldehyde to form the C6-C3-C6 chalcone backbone worldresearchersassociations.com.

Once the chalcone is formed, subsequent steps involve reductive cyclization to create the heterocyclic C-ring of the flavan-3-ol (B1228485) structure. Another established route to the flavan-3-ol core involves the use of flavan-3,4-diols (leucoanthocyanidins) as direct precursors nih.govmdpi.com. These can be generated through the non-enzymatic reduction of corresponding dihydroflavonols mdpi.com.

| Synthetic Stage | Key Reaction Type | Precursors/Intermediates | Purpose |

|---|---|---|---|

| A/B Ring Preparation | Protecting Group Chemistry | Resacetophenone, Methyl Gallate | Protects reactive hydroxyl groups. |

| Chalcone Formation | Claisen-Schmidt Condensation | Substituted Acetophenone and Benzaldehyde | Forms the C6-C3-C6 backbone. |

| C-Ring Formation | Reductive Cyclization | Chalcone | Creates the heterocyclic flavan-3-ol ring. |

| Alternative Precursor Synthesis | Reduction | Dihydroflavonol | Forms flavan-3,4-diols (leucoanthocyanidins). |

This compound possesses two chiral centers at positions C-2 and C-3 of the heterocyclic C-ring, which means it can exist as four possible diastereoisomers wikipedia.org. Epimers are diastereomers that differ in configuration at only one of these chiral centers. The synthesis of a specific stereoisomer is a primary goal of many synthetic efforts.

The stereochemical outcome of a synthesis can be controlled by the choice of starting materials and reaction conditions. For example, the synthesis of triflavanoid prorobinetinidins through the condensation of (+)-leucorobinetinidin and (+)-catechin yielded three distinct bi-[(–)-robinetinidol]-(+)-catechin diastereoisomers rsc.org. This demonstrates that the condensation reaction can proceed with varying stereochemistry at the linkage points.

In a total synthesis approach for (-)-robidanol (the 2S,3S epimer), the strategy involved creating a more stable epimer first, with a final epimerization step planned to convert it to the desired, less stable 2,3-cis geometry worldresearchersassociations.com. This highlights that controlling the stereochemistry at both C-2 and C-3 is a formidable challenge, sometimes requiring post-synthesis modification to achieve the target isomer.

Chemical Modifications and Derivative Synthesis

Starting with the basic this compound structure, a vast range of derivatives can be synthesized through chemical modifications. These reactions typically target the reactive phenolic hydroxyl groups on the A- and B-rings or the C-4 position of the heterocyclic ring, leading to the formation of oligomers and other functionalized molecules.

Prorobinetinidins are condensed tannins composed of this compound units linked together, often with other flavan-3-ols. Their synthesis has been a focus of research to understand the structures of complex natural polymers found in plants like the black wattle (Acacia mearnsii) rsc.org.

Synthetic proof for the structure of naturally occurring prorobinetinidins was achieved through the acid-catalyzed condensation of (+)-leucorobinetinidin, which serves as the electrophilic upper unit, with a nucleophilic lower unit like (+)-catechin or (+)-gallocatechin mdpi.comrsc.org. This reaction typically forms an interflavan bond between the C-4 position of the this compound unit and the C-6 or C-8 position of the catechin (B1668976) unit. This work confirmed the existence of angular [4,6 : 4,8]-prorobinetinidin triflavanoids in black wattle bark extract rsc.orgafricaresearchconnects.compsu.edu. The predominance of prorobinetinidins in higher oligomeric fractions is attributed to the faster condensation rate of the (+)-leucorobinetinidin precursor compared to competing molecules rsc.org.

Another class of oligomeric derivatives includes this compound-flavones. This compound-(4β,2')-tetrahydroxy-flavone (RBF) is an oligomeric condensed polyphenol whose structure involves a linkage between a this compound unit and a flavone (B191248) nih.govspandidos-publications.com.

| Derivative Type | Synthetic Strategy | Key Reactants | Resulting Linkage |

|---|---|---|---|

| Prorobinetinidins | Acid-catalyzed condensation | (+)-Leucorobinetinidin, (+)-Catechin | C(4)-C(8) or C(4)-C(6) interflavan bond |

| This compound-Flavone | Oligomerization/Condensation | This compound precursor, Flavone precursor | e.g., (4β,2') linkage |

While this compound and other flavan-3-ols rarely occur as glycosides in nature, glycosylation (the attachment of sugar moieties) is a known synthetic modification for flavonoids wikipedia.orgirispublishers.com. This modification can significantly alter properties such as water solubility. Although specific synthetic protocols for this compound glycosylation are not widely detailed, general methods used for other flavonoids, often involving protection-deprotection steps and coupling with an activated sugar donor, would be applicable. This compound has been isolated from plant extracts that also contain numerous flavonoid glycosides tandfonline.comnih.gov.

Esterification, particularly galloylation (the addition of gallic acid), is a more common modification of flavan-3-ols mdpi.com. Synthetic strategies for creating ester linkages, such as the intermolecular esterification of procyanidin (B600670) precursors using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, have been reported thieme-connect.com. Such methods could be applied to the hydroxyl groups of this compound to generate ester derivatives.

Alkylation, most commonly methylation of the phenolic hydroxyl groups (O-methylation), is a key synthetic strategy to modify the polarity and bioavailability of flavonoids researchgate.net. Research on the methylation of related flavonoids like quercetin (B1663063) shows that achieving regioselectivity can be difficult, often producing a mixture of methylated isomers due to the similar reactivity of the various hydroxyl groups researchgate.net.

In the context of this compound-containing oligomers, methylation has been used as a derivatization technique to aid in structural elucidation. For example, the analysis of profisetinidin-robinetinidol dimers and prorobinetinidin trimers involved the preparation of their permethylated and acetylated derivatives, such as hexa-O-methyl and tridecamethyl ether triacetate forms psu.edupsu.edu. This confirms that the hydroxyl groups of this compound units are amenable to exhaustive methylation, a strategy that is foundational for synthesizing specific O-methyl derivatives.

Structure-Activity Relationship (SAR) Studies of Synthesized Analogs

A comprehensive review of publicly available scientific literature and chemical databases did not yield specific studies focused on the synthesis of a series of this compound analogs and their subsequent structure-activity relationship (SAR) evaluation. Research on this compound has predominantly centered on its isolation from natural sources, its inherent biological properties as a monomer, or its role as a constituent of proanthocyanidins (B150500) (condensed tannins).

While the synthesis of this compound itself and related flavan-3-ols has been reported, these efforts have typically been part of total synthesis projects of the natural products rather than the generation of a library of analogs for systematic SAR analysis. Studies that do mention derivatives, such as glycosides or methylated forms of this compound, have identified these compounds as natural products, not as products of a synthetic effort aimed at elucidating SAR.

Therefore, due to the absence of dedicated research on the structure-activity relationships of a synthetically derived series of this compound analogs, no detailed research findings or data tables can be presented for this specific subsection. Further research in the field of medicinal chemistry would be required to generate such data.

Advanced Analytical Methodologies for Characterization

Specialized Analytical Approaches for Complex Oligomeric Structures (e.g., Modified Thiol Degradation)

The analysis of prorobinetinidins, the condensed tannins composed of robinetinidol units, presents a significant analytical challenge. These oligomers are characterized by interflavanoid bonds that are resistant to the conventional acid-catalyzed hydrolysis used for many other proanthocyanidins (B150500). ebi.ac.ukacs.org This resistance stems from the fact that this compound is a 5-deoxyflavan-3-ol, and the absence of a hydroxyl group at the C-5 position makes the interflavan bond much more stable under standard acidic conditions. ebi.ac.ukacs.org

To overcome this, a modified thiol degradation method was developed. nih.gov This technique utilizes strongly acidic conditions in the presence of a nucleophile, such as a thiol (e.g., toluene-α-thiol), to cleave the resistant interflavan linkages. acs.orgnih.gov Application of this method to extracts from Acacia mearnsii (black wattle) bark successfully yielded thiol degradation products derived from this compound units. nih.gov The resulting terminal and extension units can then be analyzed, typically by HPLC-MS, to provide crucial information about the composition and structure of the original oligomers. This method has proven useful for the characterization of acacia proanthocyanidins, also known as wattle tannins. nih.gov

This degradative chemical analysis is often used in conjunction with non-destructive spectroscopic methods like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS). MALDI-TOF-MS analysis of active fractions from Acacia bark extract has shown series of peaks corresponding to proanthocyanidin (B93508) oligomers from tetramers to octamers. acs.org The mass difference between the major peaks was 288 Da, which corresponds precisely to the mass of a this compound unit, confirming it as the predominant extension unit in these complex structures. acs.org This combination of controlled degradation and mass spectrometry allows for a detailed characterization of these complex biopolymers. acs.orgnih.gov

Table 2: Research Findings on the Analysis of this compound-Containing Oligomers

| Oligomer/Extract | Analytical Approach(es) | Key Findings | Source(s) |

| Acacia mearnsii Bark Extract | Modified Thiol Degradation, 13C NMR, MALDI-TOF-MS | The active substances are proanthocyanidin oligomers mainly composed of 5-deoxyflavan-3-ol units. The modified thiol method yielded three degradation products from this compound units. | acs.orgnih.gov |

| Epithis compound-(4β,8)-catechin | Spectroscopic Data (NMR, HRFABMS) | Isolated as a new compound from Acacia mearnsii bark extract; structure determined. | nih.gov |

| This compound-(4α,8)-gallocatechin | Spectroscopic Data | Isolated from Stryphnodendron obovatum and identified as a constituent of steamed Acacia mearnsii bark. | researchgate.netscielo.br |

| Wattle Tannin Proanthocyanidins | MALDI-TOF-MS, 13C NMR | Oligomers consist mainly of this compound extender units, with catechin (B1668976) or gallocatechin as starter units. | ebi.ac.uk |

| Quebracho Tannins | Electrospray Mass Spectrometry (ESI-MS), MS2 Fragmentation | Proved that quebracho extract does not contain this compound, contrary to some reports, but consists of catechin and fisetinidol (B1208203) units. The interflavan bonds are also resistant to conventional thiolysis. | ebi.ac.uknih.gov |

Mechanistic Investigations of Biological Activities in Preclinical Models

Enzyme Modulation and Specific Inhibition Mechanisms

Robinetinidol and related proanthocyanidins (B150500) have been the subject of various preclinical studies to elucidate their mechanisms of action, particularly focusing on their ability to modulate key metabolic and oxidative enzymes.

This compound, a flavan-3-ol (B1228485) found in plants like Acacia mearnsii, has demonstrated inhibitory effects against several glycosidase enzymes, which are crucial for carbohydrate digestion. ebi.ac.uknih.gov Extracts from the bark of Acacia mearnsii, rich in proanthocyanidins composed mainly of this compound units, have shown potent α-amylase inhibitory activity. acs.orgmdpi.comacs.orgresearchgate.net Studies comparing these extracts to others, like green tea or guava leaf, found the acacia bark extract to be significantly stronger in its inhibitory action on α-amylase. acs.org

Further investigations into acacia polyphenol (AP), which contains this compound and fisetinidol (B1208203), revealed concentration-dependent inhibition of both maltase and sucrase. ebi.ac.uknih.govnih.gov In vitro assays determined the half-maximal inhibitory concentration (IC50) of AP to be 0.22 mg/ml for maltase and 0.60 mg/ml for sucrase. ebi.ac.uknih.govnih.gov This indicates a more potent inhibitory effect on maltase compared to sucrase. ebi.ac.uknih.gov The inhibition of these enzymes suggests a potential to reduce the intestinal absorption of carbohydrates. mdpi.comnih.gov

Table 1: Inhibitory Activity of Acacia Polyphenol (Containing this compound) on Glycosidase Enzymes

| Enzyme | IC50 (mg/ml) | Source |

|---|---|---|

| Maltase | 0.22 | ebi.ac.uknih.govnih.gov |

| Sucrase | 0.60 | ebi.ac.uknih.govnih.gov |

In addition to its effects on carbohydrate-digesting enzymes, this compound has been identified as an inhibitor of pancreatic lipase (B570770), a key enzyme in fat digestion. ebi.ac.uknih.gov Acacia polyphenol (AP), containing this compound, inhibits lipase activity in a concentration-dependent manner, with a reported IC50 value of 0.95 mg/ml. ebi.ac.uknih.govnih.gov Proanthocyanidin (B93508) fractions derived from acacia bark, which are rich in this compound oligomers, also exhibit strong lipase inhibition. acs.orgmdpi.com The inhibitory activities on lipase by these proanthocyanidin fractions were found to be comparable to their effects on α-amylase. acs.org This dual inhibition of lipase and glucosidases points to a mechanism that may lead to a reduced intestinal absorption of both lipids and carbohydrates. nih.gov

A derivative, this compound-flavone (RBF), has been shown to modulate the cholesterol biosynthesis pathway. spandidos-publications.comspandidos-publications.com RBF inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, in a dose-dependent manner. spandidos-publications.comspandidos-publications.com The concentration of RBF required for 50% inhibition of this enzyme's activity was determined to be approximately 3 mM. spandidos-publications.comspandidos-publications.com Studies using radiolabeled precursors showed that RBF decreased cholesterol synthesis from acetate (B1210297) by 72%, but had minimal effect on synthesis from mevalonate, the direct product of the HMG-CoA reductase reaction. spandidos-publications.comnih.gov This finding confirms that the primary site of inhibition is at or before the HMG-CoA reductase step. spandidos-publications.comspandidos-publications.com

The mechanism for this inhibition involves the activation of 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor. spandidos-publications.comspandidos-publications.com AMPK activation occurs through phosphorylation. uniprot.orgnih.govwikipedia.org RBF treatment was found to increase the phosphorylation of both AMPK and HMG-CoA reductase. spandidos-publications.comspandidos-publications.comnih.gov Specifically, RBF administration led to a tripling of AMP-kinase phosphorylation. spandidos-publications.comspandidos-publications.com Activated AMPK, in turn, phosphorylates HMG-CoA reductase, leading to its inactivation. spandidos-publications.comspandidos-publications.com This phosphorylation-mediated inactivation of HMG-CoA reductase is a crucial post-translational modification that regulates cholesterol production. spandidos-publications.comspandidos-publications.comwikipedia.org

Table 2: Effect of this compound-Flavone (RBF) on Cholesterol Biosynthesis Enzymes

| Target Enzyme/Process | Observation | Mechanism | Source |

|---|---|---|---|

| HMG-CoA Reductase | Inhibited in a dose-dependent manner (IC50 ≈ 3 mM) | Phosphorylation-mediated inactivation | spandidos-publications.comspandidos-publications.com |

| Cholesterol Synthesis | Decreased by 72% (from acetate) | Inhibition of HMG-CoA reductase | spandidos-publications.comnih.gov |

| AMP-Kinase | Phosphorylation increased 3-fold | Activation of the kinase | spandidos-publications.comspandidos-publications.com |

| HMG-CoA Reductase Phosphorylation | Increased by 227% after 6 hours | Mediated by activated AMP-Kinase | spandidos-publications.comspandidos-publications.com |

This compound and its derivatives interact with enzymes involved in the generation of oxidative stress. A dimeric prorobinetinidin, this compound-(4β→8)-epigallocatechin 3-O-gallate (REO), was found to prevent the activation of NADPH oxidase induced by acrolein in human neuroblastoma cells. researchgate.netnih.gov This suggests a protective role against oxidative damage by mitigating the production of reactive oxygen species (ROS) from this enzymatic source. researchgate.netnih.gov However, a study using acacia polyphenol in spontaneously hypertensive rats did not find any alteration in the kidney expression of NADPH oxidase subunits, indicating that the anti-hypertensive effects observed in that model were not mediated by changes in this enzyme's expression. mdpi.com

Flavonoids are generally known to inhibit xanthine (B1682287) oxidase, an enzyme that produces uric acid and superoxide (B77818) radicals. knowde.com Proanthocyanidins from Acacia mearnsii, which are composed of this compound units, have been identified as effective inhibitors of xanthine oxidase. mdpi.com Studies suggest that smaller proanthocyanidin oligomers are more effective as xanthine oxidase inhibitors than larger ones. mdpi.com Furthermore, an extract from Intsia palembanica containing this compound demonstrated potent xanthine oxidase inhibitory activity, comparable to the drug allopurinol. irispublishers.com

Antioxidative Mechanisms and Cellular Protective Effects

The chemical structure of this compound, with its multiple hydroxyl groups, suggests significant antioxidant potential. This is supported by studies investigating its ability to neutralize free radicals and protect cells from oxidative damage.

The antioxidant activity of this compound-containing compounds has been demonstrated using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. scielo.br Dimeric compounds, specifically this compound-(4α→8)-gallocatechin (ROGC) and this compound-(4β→8)-epigallocatechin (ROEP), were evaluated for their scavenging capacity. scielo.br Both compounds showed potent activity, with IC50 values of 7.78 µM and 6.20 µM, respectively. scielo.br This activity was significantly greater than that of the reference antioxidants, vitamin C and trolox. scielo.brresearchgate.net The data suggests that dimeric proanthocyanidins possess a greater free-radical scavenging ability, which may be related to the increased number of available hydroxyl groups compared to their monomeric counterparts. scielo.br

Table 3: DPPH Free Radical Scavenging Activity of this compound Dimers

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound-(4α→8)-gallocatechin (ROGC) | 7.78 | scielo.br |

| This compound-(4β→8)-epigallocatechin (ROEP) | 6.20 | scielo.br |

| Vitamin C (Reference) | 30.11 | scielo.br |

| Trolox (Reference) | 30.10 | scielo.br |

Regulation of Endogenous Antioxidant Systems (e.g., Glutathione (B108866) Homeostasis)

This compound is a flavan-3-ol, a type of flavonoid, found in plants such as Acacia catechu. researchgate.net Extracts from such plants have demonstrated antioxidant activities, which are often linked to their ability to modulate the body's endogenous antioxidant defense systems. researchgate.net One of the most critical components of this defense is glutathione (GSH). mdpi.com

Glutathione is a tripeptide that serves as a primary line of defense against oxidative damage, playing a crucial role in maintaining cellular redox homeostasis. unirioja.es The cellular antioxidant system relies on GSH to act as a redox buffer, an antioxidant, and a cofactor for enzymes that neutralize reactive oxygen species (ROS). mdpi.com The maintenance of GSH levels, known as glutathione homeostasis, is vital for protecting cells from damage. This process involves the synthesis of GSH and its regeneration from its oxidized state, glutathione disulfide (GSSG). mdpi.com The enzyme glutathione reductase facilitates the reduction of GSSG back to GSH, a reaction that depends on NADPH, which is supplied by pathways like the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Dysfunction in GSH synthesis or an imbalance in the GSH/GSSG ratio can lead to increased oxidative stress, which is implicated in the pathogenesis of numerous diseases. mdpi.com Phytochemicals, including flavonoids found in plant extracts, can support glutathione homeostasis indirectly by activating signaling pathways like the Keap1/Nrf2/ARE pathway. This activation leads to the transcription of a suite of cytoprotective genes, including those for enzymes involved in GSH synthesis and regeneration. unirioja.es While direct studies on this compound are limited, the antioxidant effects of plant extracts containing it suggest a potential role in supporting these endogenous systems.

Attenuation of Oxidative Macromolecular Damage (e.g., Lipid Peroxidation, Protein Oxidation/Nitration)

Oxidative stress occurs when the production of reactive oxygen species (ROS) overwhelms the body's antioxidant defenses, leading to damage to essential macromolecules. frontiersin.org This damage is a key factor in cellular injury and the progression of various diseases. The primary targets of ROS include lipids, proteins, and DNA. mdpi.com

Lipid Peroxidation: Cell membranes, rich in polyunsaturated fatty acids (PUFAs), are particularly vulnerable to ROS-induced damage in a process called lipid peroxidation. mdpi.com This chain reaction leads to the degradation of lipids, compromising membrane integrity, fluidity, and the function of membrane-bound proteins. researchgate.netfrontiersin.org Malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE) are toxic byproducts of lipid peroxidation and are commonly used as biomarkers of oxidative damage. frontiersin.orgabcam.cn

Protein Oxidation and Nitration: Proteins can also be directly oxidized by ROS, leading to the formation of protein carbonyls and other modifications that can cause a loss of protein function. researchgate.net Additionally, reactive nitrogen species (RNS) like peroxynitrite can cause protein nitration, particularly of tyrosine residues, forming 3-nitrotyrosine. mdpi.com This modification can inactivate critical enzymes, such as the mitochondrial antioxidant enzyme manganese superoxide dismutase (MnSOD), further exacerbating oxidative stress. mdpi.com

Plant extracts containing a mixture of phytochemicals, including flavonoids like this compound, are known for their antioxidant properties. researchgate.net These properties are linked to the ability to scavenge free radicals, which could theoretically help to attenuate the oxidative damage to lipids and proteins. researchgate.netmdpi.com

Preservation of Mitochondrial Integrity and Function

Mitochondria are central to cellular energy metabolism and are also a primary site of ROS production. Consequently, they are both a source and a target of oxidative stress. nih.gov The preservation of mitochondrial integrity and function is essential for cell survival. nih.gov Damage to mitochondria can lead to energy depletion, the release of pro-apoptotic factors like cytochrome c, and ultimately, cell death. nih.govresearchgate.net

The structural and functional integrity of mitochondria is maintained through several quality control mechanisms. nih.gov These include the regulation of mitochondrial membrane potential and the removal of damaged mitochondria through a specialized form of autophagy known as mitophagy. nih.govresearchgate.net A loss of mitochondrial membrane integrity is a critical event in the initiation of apoptosis. researchgate.net The intactness of the outer and inner mitochondrial membranes is crucial for efficient oxidative phosphorylation and ATP production. nih.gov

Modulation of Cellular Stress Kinase Pathways (e.g., JNK Activation)

Cells respond to a variety of external and internal stressors, including oxidative stress, by activating specific signaling cascades known as stress-activated protein kinase (SAPK) pathways. anygenes.commdpi.com The c-Jun N-terminal kinase (JNK) pathway is a key component of this response. anygenes.com The JNK cascade is strongly activated by stimuli such as inflammatory cytokines, UV radiation, and oxidative stress. researchgate.net

The activation of JNK involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K, e.g., ASK1) phosphorylates and activates a MAP kinase kinase (MAP2K, e.g., MKK4/7), which in turn dually phosphorylates and activates JNK. researchgate.netmdpi.com Once activated, JNK phosphorylates a range of target proteins, including the transcription factor c-Jun, a component of the AP-1 complex. anygenes.com

The role of JNK signaling is context-dependent. Transient activation can promote cell survival and proliferation, whereas sustained JNK activation is strongly linked to apoptosis, or programmed cell death. anygenes.commdpi.com Sustained activation can promote the expression of pro-apoptotic genes and inhibit anti-apoptotic proteins of the Bcl-2 family. researchgate.netmdpi.com Given that oxidative stress is a potent activator of the JNK pathway, compounds with antioxidant capabilities, such as the flavonoids found in plant extracts, could potentially modulate this pathway by reducing the upstream stress signals. researchgate.net

Anti-Inflammatory Signaling Pathway Modulation (in vitro studies)

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a feature of many chronic diseases. Key signaling pathways regulate the production of inflammatory mediators like cytokines and chemokines. vietnamjournal.ru Plant extracts containing phytochemicals, including those from Acacia catechu which contains this compound, have been reported to possess anti-inflammatory properties in vitro. researchgate.netspringermedicine.com

One of the most critical pathways in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.org In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, such as those from Toll-like receptors (TLRs), upstream kinases are activated, leading to the degradation of the inhibitory protein and the translocation of NF-κB to the nucleus. frontiersin.org There, it drives the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. mdpi.com

Studies on various natural compounds have shown they can modulate these pathways. For instance, some phytochemicals have been found to suppress the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38), thereby downregulating the production of pro-inflammatory mediators. mdpi.comembopress.org The anti-inflammatory effects observed with extracts containing a mix of flavonoids may be mediated by interference with these key intracellular signaling cascades. researchgate.netmdpi.com

Antimicrobial Activity Investigations (in vitro studies)

This compound is a constituent of certain plant extracts, such as those from Acacia catechu and species of the Rhizophoraceae family, which have been investigated for their antimicrobial properties. researchgate.netresearchgate.net These studies evaluate the ability of the extracts to inhibit the growth of various pathogenic microorganisms in vitro.

Extracts of A. catechu, which contain this compound, catechin (B1668976), epicatechin, and other flavonoids, have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, a methanolic extract demonstrated activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, among others. researchgate.net Similarly, methanol (B129727) extracts from Rhizophoraceae species, which are rich in tannins, have shown moderate to strong antibacterial activity against S.aureus. researchgate.net The activity is often quantified by measuring the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in a disc diffusion assay. researchgate.netresearchgate.net

| Plant Source | Extract Type | Microorganism | Observed Activity | Reference |

|---|---|---|---|---|

| Acacia catechu | Aqueous | Staphylococcus aureus | Zone of Inhibition: 17.66 ± 1.52 mm | researchgate.net |

| Acacia catechu | Aqueous | Pseudomonas aeruginosa | Zone of Inhibition: 16.66 ± 1.15 mm | researchgate.net |

| Acacia catechu | Aqueous | Escherichia coli | Zone of Inhibition: 8.33 ± 0.57 mm | researchgate.net |

| Ceriops decandra (Rhizophoraceae) | Methanol | Staphylococcus aureus | Zone of Inhibition: 15.02 ± 0.32 mm | researchgate.net |

| Rhizophora apiculata (Rhizophoraceae) | Methanol | Staphylococcus aureus | Zone of Inhibition: 14.78 ± 0.90 mm | researchgate.net |

Molecular Regulation of Metabolic Pathways (e.g., gene expression modulation in preclinical models)

Cellular metabolism is a tightly regulated network of biochemical reactions essential for life. nih.gov The regulation of these pathways is intrinsically linked to the control of gene expression. nih.gov Transcription factors and other regulatory proteins can alter the expression of genes encoding metabolic enzymes, thereby shifting metabolic flux in response to cellular needs or external signals. biorxiv.orgbiorxiv.org

Phytochemicals have the potential to influence cellular metabolism by modulating these gene regulatory networks. frontiersin.org For instance, certain compounds can activate or inhibit key metabolic sensors and transcription factors, such as AMP-activated protein kinase (AMPK) or peroxisome proliferator-activated receptors (PPARs), which control the expression of genes involved in glucose and lipid metabolism. nih.govnanostring.com By altering the expression of these genes, metabolic pathways can be reprogrammed. biorxiv.orgnanostring.com

While the concept that flavonoids and other natural products can modulate metabolic gene expression is well-established, specific research into the effects of this compound on the molecular regulation of metabolic pathways is limited. unesp.br Studies in this area would typically involve analyzing changes in the mRNA and protein levels of key metabolic enzymes and regulators in preclinical models following exposure to the compound. biorxiv.orgfrontiersin.org Such investigations could reveal whether this compound can induce metabolically favorable changes in gene expression, but this remains an area for future research.

Neuroprotective Mechanisms in Cellular Models (e.g., against acrolein-induced oxidative damage)

Acrolein, a highly reactive α,β-unsaturated aldehyde, is recognized as a significant contributor to oxidative stress and has been implicated in the pathology of neurodegenerative diseases. researchgate.netnih.govnih.gov In cellular models, particularly the human neuroblastoma SH-SY5Y cell line, acrolein induces cytotoxicity, providing a valuable system for investigating the efficacy of neuroprotective compounds. researchgate.netnih.gov Research has focused on a specific galloyl dimer prorobinetinidin, this compound-(4β→8)-epigallocatechin 3-O-gallate (REO), isolated from Acacia mearnsii. researchgate.netnih.gov Studies have demonstrated that this compound effectively protects neuronal cells against acrolein-induced oxidative damage through multiple interconnected mechanisms. researchgate.netnih.govmdpi.com

The protective actions of REO involve the direct mitigation of oxidative stress, the bolstering of endogenous antioxidant systems, prevention of damage to essential biomolecules, and the inhibition of key apoptotic signaling pathways. researchgate.netnih.gov

Attenuation of Reactive Oxygen Species (ROS) and NADPH Oxidase Activity

Acrolein exposure leads to a significant increase in intracellular reactive oxygen species (ROS), a primary driver of oxidative damage. researchgate.netmdpi.com A major source of this ROS surge is the activation of NADPH oxidase. researchgate.netnih.gov Research indicates that pretreatment with this compound-(4β→8)-epigallocatechin 3-O-gallate significantly counters these effects. The compound was found to prevent the activation of NADPH oxidase induced by acrolein and consequently reduce the overproduction of ROS. researchgate.net This action helps to alleviate the initial oxidative burst that triggers subsequent cellular damage.

| Parameter | Condition | Observed Effect | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) Production | Acrolein-Treated Cells | Significant increase in intracellular ROS | researchgate.netnih.gov |

| Reactive Oxygen Species (ROS) Production | Acrolein + REO Pretreatment | Attenuation of ROS production | researchgate.netnih.gov |

| NADPH Oxidase Activity | Acrolein-Treated Cells | Increased enzyme activity | researchgate.netnih.gov |

| NADPH Oxidase Activity | Acrolein + REO Pretreatment | Prevention of acrolein-induced activation | researchgate.net |

Enhancement of the Glutathione (GSH) System

Glutathione (GSH) is a critical endogenous antioxidant, and its depletion is a key feature of acrolein-induced toxicity. researchgate.netnih.govmdpi.com Acrolein directly reacts with and depletes intracellular GSH stores, weakening the cell's ability to neutralize toxins and free radicals. researchgate.net Studies show that REO enhances the glutathione system, helping to maintain cellular redox balance. researchgate.netnih.gov By bolstering GSH defenses, REO improves the capacity of neuronal cells to withstand the oxidative assault imposed by acrolein.

| Parameter | Condition | Observed Effect | Reference |

|---|---|---|---|

| Intracellular Glutathione (GSH) Level | Acrolein-Treated Cells | Significant depletion | researchgate.netnih.gov |

| Intracellular Glutathione (GSH) Level | Acrolein + REO Pretreatment | Enhancement of the glutathione system, mitigating depletion | researchgate.netnih.gov |

Prevention of Protein and Lipid Peroxidation

The excessive ROS and electrophilic nature of acrolein lead to widespread damage of cellular macromolecules. This includes the oxidation and nitration of proteins, forming protein carbonyls and 3-nitrotyrosine, respectively, and the peroxidation of lipids, which generates cytotoxic byproducts like 4-hydroxy-2-nonenal. researchgate.net REO has been shown to effectively prevent this damage. researchgate.netnih.gov By neutralizing ROS and possibly by directly scavenging acrolein, the compound preserves the structural and functional integrity of proteins and lipids, which is crucial for cell survival. researchgate.net

| Type of Damage | Marker | Effect of REO Pretreatment | Reference |

|---|---|---|---|

| Protein Oxidation | Protein Carbonyls | Prevention of formation | researchgate.netnih.gov |

| Protein Nitration | 3-Nitrotyrosine | Prevention of formation | researchgate.netnih.gov |

| Lipid Peroxidation | 4-hydroxy-2-nonenal (HNE) | Prevention of formation | researchgate.net |

Inhibition of Mitochondrial and Apoptotic Signaling Pathways

Acrolein-induced oxidative stress ultimately converges on pathways leading to programmed cell death (apoptosis). A critical event in this process is mitochondrial dysfunction, often characterized by the collapse of the mitochondrial membrane potential (ΔΨm). researchgate.netnih.gov This mitochondrial collapse can trigger the activation of downstream executioner caspases, such as caspase-3. researchgate.net Furthermore, stress-activated protein kinases like the c-Jun N-terminal kinase (JNK) are activated upstream and serve as mediators of apoptosis in response to acrolein. researchgate.netmdpi.com

This compound-(4β→8)-epigallocatechin 3-O-gallate has been demonstrated to intervene at multiple points in this apoptotic cascade. It inhibits the collapse of the mitochondrial membrane potential, suggesting it preserves mitochondrial integrity. researchgate.netnih.gov Consequently, it blocks the activation of caspase-3. researchgate.netnih.gov Moreover, REO causes a significant reduction in the phosphorylation of JNK, thereby suppressing a key signaling mediator of acrolein-induced neuronal cell death. researchgate.netmdpi.com

| Apoptotic Marker | Effect of Acrolein | Effect of REO Pretreatment | Reference |

|---|---|---|---|

| Mitochondrial Membrane Potential (ΔΨm) | Collapse of potential | Inhibition of collapse, stabilizing ΔΨm | researchgate.netnih.gov |

| Caspase-3 Activation | Increased activation | Inhibition of activation | researchgate.netnih.gov |

| Phospho-JNK Levels | Increased phosphorylation | Significant reduction in phosphorylation | researchgate.netmdpi.com |

Role of Robinetinidol in Complex Natural Product Mixtures and Extracts

Contribution to the Biological Profile of Wattle Tannins

The biological activities of wattle tannins, primarily sourced from the bark of Acacia mearnsii (black wattle), are largely attributed to their high concentration of proanthocyanidins (B150500). Robinetinidol is a distinctive and major flavan-3-ol (B1228485) unit within these proanthocyanidins. mdpi.commdpi.com The bioactivity of these tannins is not solely due to the presence of this compound monomers but is significantly influenced by its incorporation into oligomeric and polymeric structures.

Research has demonstrated that proanthocyanidin (B93508) oligomers from A. mearnsii, which are predominantly composed of 5-deoxyflavan-3-ol units like this compound and fisetinidol (B1208203), are the primary substances responsible for strong inhibitory activities against digestive enzymes such as α-amylase and lipase (B570770). acs.orgnih.gov This suggests a key role in modulating carbohydrate and lipid metabolism. In fact, studies comparing the enzymatic inhibition of isolated compounds versus complex fractions revealed that the oligomeric fractions have a more potent inhibitory effect than pure this compound, highlighting the structural importance of the polymer. acs.org The antioxidant activity of wattle proanthocyanidins has also been found to be higher than that of their constituent flavan-3-ol monomers. mdpi.comresearchgate.net

Furthermore, extracts rich in this compound-containing proanthocyanidins have been investigated for a range of other biological effects. mdpi.comnih.govresearchgate.net These activities underscore the integral contribution of this compound, as part of a larger molecular complex, to the therapeutic potential of wattle tannin extracts.

| Biological Activity | Key Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Strongly inhibits α-amylase and lipase, with oligomeric fractions showing higher activity than monomers. | mdpi.comacs.orgnih.gov |

| Antioxidant | Proanthocyanidin fractions exhibit potent free-radical scavenging activity, which is stronger than that of the monomers. | mdpi.comresearchgate.nettandfonline.com |

| Anti-tumor | Proanthocyanidins from A. mearnsii showed effective inhibition against certain human cancer cell lines, such as mammary (MDA-MB-231) and liver (BEL-7402) cancer cells. | researchgate.nettandfonline.comnih.gov |

| Antimicrobial | Wattle tannin extracts show inhibitory activity against various bacteria and have been studied for their potential to control intestinal microbiota. | mdpi.comresearchgate.netscielo.br |

Characterization of this compound-Containing Proanthocyanidin Oligomers within Extracts

Wattle tannins from Acacia mearnsii are primarily composed of condensed tannins, specifically prorobinetinidins. ebi.ac.uk These are oligomers and polymers formed from flavan-3-ol monomer units. In these structures, this compound predominantly serves as the "extender" unit, while catechin (B1668976) or gallocatechin typically act as the "starter" or terminal units. mdpi.comebi.ac.uk These units are linked by carbon-carbon bonds, most commonly between the C4 of the upper unit and the C8 or C6 of the lower unit. mdpi.com

Analysis of commercial wattle tannin has revealed a specific distribution of these oligomers. mdpi.com The extract is a complex mixture with a degree of polymerization that can range from monomers up to 11 units or more. mdpi.comresearchgate.net

Several specific this compound-containing proanthocyanidin oligomers have been isolated and structurally identified from A. mearnsii extracts, including:

this compound-(4α→8)-catechin mdpi.com

this compound-(4α→8)-gallocatechin mdpi.com

this compound-(4β→8)-catechin mdpi.com

Epithis compound-(4β,8)-catechin acs.org

Fisetinidol-(4α,6)-gallocatechin acs.org

The characterization of these oligomers is challenging because the interflavan bond involving the 5-deoxy structure of this compound is resistant to the conventional acid-catalyzed hydrolysis (thiolysis) used for analyzing other types of proanthocyanidins. acs.orgebi.ac.uk

| Oligomer Size | Composition (% of Proanthocyanidins) | Reference |

|---|---|---|

| Dimers | 42% | mdpi.com |

| Trimers | 40% | mdpi.com |

| Tetramers | 8.6% | mdpi.com |

Methodologies for Standardization and Quality Control of this compound-Rich Extracts

Given the chemical complexity and the importance of the polymeric structure for bioactivity, robust analytical methods are essential for the standardization and quality control of this compound-rich extracts. A multi-faceted approach is often required to fully characterize these materials.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for both qualitative and quantitative analysis. nih.govcore.ac.uk Specific this compound-containing oligomers, such as this compound-(4α,8)-catechin, have been identified as unique chemical markers for Acacia mearnsii. researchgate.net Developing HPLC fingerprints based on these markers allows for the unambiguous identification of the extract source and can be used to detect adulteration. nih.gov

Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are invaluable for determining the degree of polymerization and the composition of oligomers in an extract. mdpi.comnih.govtechscience.com Tandem MS (MS/MS) can be used to fragment ions, providing detailed structural information that can, for example, definitively distinguish between wattle tannins (containing this compound) and quebracho tannins (containing fisetinidol but no this compound) by comparing fragmentation patterns to those of authentic standards. ebi.ac.ukcapes.gov.brnih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state 13C NMR, is a powerful, non-destructive tool for in-situ characterization of tannins directly in the plant material (e.g., bark) and in the final extract. nih.govmdpi.com It can provide information on the ratio of different structural units (like prorobinetinidins vs. procyanidins) and the nature of the linkages between them. mdpi.comnih.gov

Chemical Methods: Due to the acid-resistant nature of the prorobinetinidin interflavan bond, modified degradation methods are needed. A modified thiolysis protocol using strongly acidic conditions has been developed specifically to cleave these bonds, allowing for the subsequent analysis of the resulting monomeric units and providing insight into the extract's composition. acs.orgebi.ac.uk Photometric assays like the Folin-Ciocalteu method are often used for rapid quantification of total phenolics, but they lack specificity and should be complemented by more advanced techniques for proper quality control. mdpi.comanimbiosci.org

| Methodology | Application | Key Advantages/Findings | Reference |

|---|---|---|---|

| HPLC | Qualitative and quantitative analysis, chemical fingerprinting. | Identifies specific markers like this compound-(4α,8)-catechin for source verification. | nih.govcore.ac.uknih.gov |

| MALDI-TOF-MS / ESI-MS | Determination of oligomer distribution and molecular weight. | Reveals the degree of polymerization (up to 11 units or more) and composition of oligomers. | mdpi.comresearchgate.nettechscience.com |

| Tandem MS (MS/MS) | Detailed structural elucidation and differentiation of tannin types. | Can definitively confirm the presence or absence of this compound units, distinguishing wattle from other tannins like quebracho. | capes.gov.brnih.gov |

| 13C NMR | Non-destructive structural analysis of solid and liquid samples. | Characterizes the main structural units (prorobinetinidin) and linkages in both raw materials and extracts. | nih.govmdpi.com |

| Modified Thiolysis | Chemical degradation for compositional analysis. | Overcomes the resistance of the 5-deoxyflavan-3-ol interflavan bond to classical degradation methods. | acs.orgebi.ac.uk |

Future Research Directions and Unaddressed Gaps

Elucidation of Unresolved Biosynthetic Routes

The biosynthesis of robinetinidol is part of the general flavonoid pathway, which begins with the condensation of a p-coumaroyl-CoA starter unit with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS). This is followed by the action of chalcone isomerase (CHI) to form a flavanone (B1672756). However, the specific enzymatic steps that lead to the characteristic structure of this compound—a 5-deoxyflavan-3-ol with a 3',4',5'-trihydroxylated B-ring—are not fully resolved.

A primary area for future investigation is the precise mechanism and enzymes responsible for the formation of 5-deoxyflavonoids. nih.gov Unlike the more common 5-hydroxyflavonoids (e.g., catechin), 5-deoxy structures like this compound require a chalcone reductase (CHR) to act in concert with CHS. nih.gov The specific CHR enzymes that channel intermediates toward the 5-deoxy pathway in this compound-producing plants need to be identified and characterized.

Furthermore, the hydroxylation pattern of the B-ring is a critical determinant of a flavonoid's function. The generation of the 3',4',5'-trihydroxy (pyrogallol-type) B-ring is catalyzed by flavonoid 3',5'-hydroxylase (F3'5'H), a cytochrome P450-dependent monooxygenase. mdpi.com However, the specific F3'5'H isoforms that preferentially hydroxylate the precursors of this compound are unknown. Research should focus on identifying these specific enzymes and understanding their substrate specificity and regulatory control.

Finally, the conversion of the dihydroflavonol precursor to a flavan-3,4-diol (leucoanthocyanidin) is catalyzed by dihydroflavonol 4-reductase (DFR), and subsequent reduction to the flavan-3-ol (B1228485) is carried out by anthocyanidin reductase (ANR). oup.com It remains unclear how the synthesis of "starter" units versus "extension" units for proanthocyanidin (B93508) polymers is regulated, a process in which this compound is a key player. oup.com Future studies employing transcriptomics, proteomics, and metabolomics in this compound-rich plants are essential to identify the complete set of genes and enzymes and to unravel the regulatory networks governing its biosynthesis. oup.com

Comprehensive Structure-Activity Relationships for Diverse Bioactivities

This compound has been associated with several biological activities, yet a systematic understanding of its structure-activity relationships (SAR) is lacking. researchgate.netchemrxiv.org Establishing these relationships is crucial for optimizing its therapeutic potential.

Future research should systematically explore how modifications to the this compound scaffold affect its various bioactivities. This involves synthesizing a library of derivatives with alterations at key positions:

Hydroxyl Groups: Modifying the number and position of hydroxyl groups on both the A- and B-rings to determine their importance for specific activities. For instance, the pyrogallol (B1678534) group on the B-ring is often linked to potent antioxidant activity through radical scavenging and metal chelation, but its precise contribution to other effects like enzyme inhibition needs quantification. irispublishers.comirispublishers.comacademicjournals.org

Stereochemistry: The flavan-3-ol structure has two chiral centers (at C2 and C3), leading to different stereoisomers. The biological activity can vary significantly between these isomers. Future studies must compare the activities of all possible stereoisomers of this compound to identify the most potent configurations for each biological target.

Glycosylation and Methylation: Natural derivatives of this compound, such as 4'-O-methylthis compound 3'-O-β-D-glucopyranoside, have been identified. tandfonline.com Investigating how glycosylation or methylation at different positions impacts bioavailability, stability, and activity is a critical research avenue.

A summary of reported bioactivities for this compound and related compounds that warrant further SAR investigation is presented below.

| Bioactivity | Target/Assay | Finding | Research Gap |

| Cholesterol Reduction | HMG-CoA Reductase | A this compound-flavone derivative inhibits HMG-CoA reductase via phosphorylation of AMP-kinase. spandidos-publications.comspandidos-publications.comnih.gov | SAR for the monomeric this compound is needed. The role of specific hydroxyl groups in enzyme binding is unknown. |

| Antidiabetic | α-Amylase and Lipase (B570770) | Extracts containing this compound show inhibitory activity against α-amylase and lipase. | The IC50 for pure this compound is not established, and the structural requirements for inhibiting these digestive enzymes are not defined. |

| Antioxidant | DPPH, ABTS, Fe2+ Chelation | Fractions rich in this compound demonstrate significant radical scavenging and metal-chelating properties. irispublishers.comirispublishers.com | A comparative study of this compound isomers and derivatives is needed to determine the key structural features for different antioxidant mechanisms (e.g., H-atom transfer vs. metal chelation). mdpi.com |

| Anti-inflammatory | Cytokine Secretion (e.g., IL-1β, IL-6, TNF-α) | Other flavan-3-ols have shown potent anti-inflammatory effects by modulating signaling pathways like PI3K-Akt and TNF. nih.gov | The specific anti-inflammatory activity and mechanism of this compound have not been thoroughly investigated. |

This table is interactive. Click on the headers to sort the data.

Development of Innovative Synthetic Methodologies

The limited availability of pure this compound from natural sources poses a significant bottleneck for comprehensive biological and pharmacological studies. While methods exist for isolating it from plant extracts, these are often low-yield and labor-intensive. The development of efficient and scalable synthetic methodologies is therefore a high-priority research area. organic-chemistry.org

The primary challenge in synthesizing this compound lies in the stereocontrolled construction of the two adjacent chiral centers (C2 and C3) of the flavan-3-ol core. tandfonline.comtandfonline.com Future research should focus on applying modern asymmetric synthesis techniques to achieve this. nih.gov Promising strategies include:

Sharpless Asymmetric Dihydroxylation/Epoxidation: These methods can be used to introduce the chiral hydroxyl group at C3 with high enantioselectivity from an appropriate chalcone or cinnamic acid derivative precursor. nih.govmdpi.com

Organocatalysis: Chiral organocatalysts could be employed to control the stereochemistry of key bond-forming reactions in the synthesis of the chroman ring system.

Kinetic Resolution: Recent advances have shown that Cu-catalyzed asymmetric hydroboration can be used for the highly efficient kinetic resolution of chromenes, providing a direct route to chiral flavan-3-ols. nih.gov Adapting such methods for this compound precursors could provide access to enantiomerically pure forms.

A successful total synthesis would not only provide a reliable source of this compound but also enable the creation of a diverse range of analogues for the comprehensive SAR studies described in the previous section. chemrxiv.orgorganic-chemistry.orgnih.gov The ultimate goal is to develop a convergent and flexible synthetic route that allows for late-stage diversification of the substitution patterns on both the A- and B-rings.

Exploration of New Mechanistic Targets and Pathways

Current knowledge of this compound's mechanisms of action is limited to a few specific targets. The most well-documented mechanism is the attenuation of cholesterol synthesis through the inhibition of HMG-CoA reductase, which is mediated by the phosphorylation and activation of AMP-kinase. spandidos-publications.comnih.gov While its antioxidant activity is attributed to general mechanisms like free radical scavenging, the specific intracellular signaling pathways it modulates remain largely unexplored. irispublishers.comirispublishers.com

Future research must move beyond phenotypic screening to identify the direct molecular targets and signaling cascades affected by this compound. Key areas of investigation include:

Anti-inflammatory Pathways: Investigating the effect of this compound on major inflammatory signaling pathways such as NF-κB, MAPKs (p38, JNK, ERK), and JAK-STAT. Determining whether this compound can inhibit key enzymes like cyclooxygenases (COX-1/2) or lipoxygenases (LOX).

Cellular Stress Response: Exploring the interaction of this compound with the Nrf2-ARE pathway, a master regulator of the antioxidant response. Activation of Nrf2 could explain its potent antioxidant effects at a cellular level beyond simple chemical reactivity.

Metabolic Regulation: Beyond HMG-CoA reductase, examining its effects on other key metabolic enzymes and nuclear receptors involved in lipid and glucose metabolism, such as PPARs, LXR, and SREBP.

Affinity-based Proteomics: Utilizing chemical proteomics approaches, where a this compound-based probe is used to "pull down" its binding proteins from cell lysates, allowing for the unbiased identification of novel molecular targets.

Advanced Analytical Platforms for Trace Analysis and Metabolomics

Understanding the physiological relevance of this compound requires detailed knowledge of its absorption, distribution, metabolism, and excretion (ADME). researchgate.net This necessitates the development of highly sensitive and specific analytical methods for its detection in complex biological matrices. researchgate.net

Future research should focus on establishing advanced analytical platforms for pharmacokinetic and metabolomic studies. unimi.itmdpi.com

Trace Quantification in Biological Fluids: Developing and validating ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) methods for the quantification of this compound and its metabolites (e.g., glucuronidated, sulfated, and methylated forms) in plasma, urine, and tissues at nanomolar or even picomolar concentrations. acs.org This is essential for accurately determining its bioavailability and half-life.

Metabolite Identification: Using high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap systems, to identify the full spectrum of metabolites produced after ingestion of this compound. acs.orgresearchgate.net This includes not only phase II conjugates but also degradation products generated by the gut microbiota, which are known to play a crucial role in the metabolism of polyphenols.

Metabolomics Studies: Applying untargeted metabolomics to understand the global metabolic changes in cells or organisms exposed to this compound. This can provide insights into its mechanisms of action and identify novel biomarkers of its biological effects. unimi.itmdpi.com By comparing the metabolic profiles of treated versus untreated groups, researchers can map the pathways most significantly perturbed by the compound.

The data generated from these advanced analytical platforms will be indispensable for bridging the gap between in vitro bioactivity and in vivo efficacy, paving the way for its potential use in functional foods or therapeutics.

Q & A

Q. How should researchers address variability in this compound’s solubility across experimental setups?

- Methodological Answer : Pre-test solubility in solvents (e.g., DMSO or PBS) using dynamic light scattering (DLS). Include detailed solvent specifications in methods sections. Use vehicle controls to isolate solvent effects and ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.